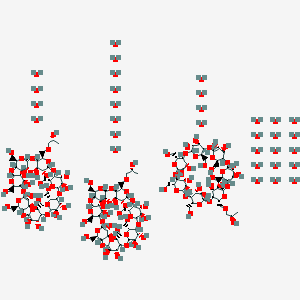
3-Fluoropyridine-2-carboxylic acid
Descripción general
Descripción
3-Fluoropyridine-2-carboxylic acid is an organoheterocyclic compound . It is also known as H61458-03 . The molecular formula of 3-Fluoropyridine-2-carboxylic acid is C6H4FNO2 .
Synthesis Analysis
The synthesis of 3-Fluoropyridine-2-carboxylic acid involves a two-stage process . In the first stage, 3-Fluoropyridine reacts with 1,4-diaza-bicyclo[2.2.2]octane and n-butyllithium in diethyl ether at -78 °C . The reaction mixture is stirred at -20 °C for 1 hour. In the second stage, carbon dioxide is added to the mixture in diethyl ether at -78 °C to -10 °C for 20 minutes .Molecular Structure Analysis
The molecular structure of 3-Fluoropyridine-2-carboxylic acid is represented by the SMILES notation: OC(=O)C1=C(F)C=CC=N1 .Chemical Reactions Analysis
Fluoropyridines, including 3-Fluoropyridine-2-carboxylic acid, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . They are synthesized using various methods, including Umemoto reaction, Balts-Schiemann reaction, and substitution reaction .Physical And Chemical Properties Analysis
3-Fluoropyridine-2-carboxylic acid has a molecular weight of 141.1 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the retrieved information .Aplicaciones Científicas De Investigación
Pharmaceutical Synthesis
3-Fluoropyridine-2-carboxylic acid: is a valuable intermediate in pharmaceutical synthesis. It’s used to create piperidine derivatives, which are present in more than twenty classes of pharmaceuticals . These compounds are integral in the development of new drugs due to their structural significance in medicinal chemistry.
Agricultural Chemistry
In agriculture, 3-Fluoropyridine-2-carboxylic acid serves as a precursor for synthesizing herbicides and insecticides . The introduction of fluorine atoms into lead structures of agrochemicals can significantly enhance their physical, biological, and environmental properties.
Material Science
This compound finds applications in material science, particularly in the preparation of self-assembled monolayer (SAMs) compounds . These SAMs are crucial for creating surfaces with specific chemical functionalities, which can be used in various technological applications.
Chemical Synthesis
3-Fluoropyridine-2-carboxylic acid: is utilized in the synthesis of fluorinated pyridines, which are important for their unique physical, chemical, and biological properties . These compounds have reduced basicity and are less reactive, making them interesting targets for selective synthesis.
Analytical Chemistry
In analytical chemistry, 3-Fluoropyridine-2-carboxylic acid can be used as a standard or reagent in chromatographic methods for the detection and quantification of related compounds . Its well-defined structure and properties make it suitable for such applications.
Biochemistry
The biochemical applications of 3-Fluoropyridine-2-carboxylic acid include its role in the study of carboxylic acid metabolism and its derivatives . Research in this area can lead to the development of sustainable and renewable biomass resources for carboxylic acid production.
Safety And Hazards
3-Fluoropyridine-2-carboxylic acid is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of water in case of skin contact .
Direcciones Futuras
Fluoropyridines, including 3-Fluoropyridine-2-carboxylic acid, have interesting and unusual physical, chemical, and biological properties due to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They have potential applications in various fields, including as potential imaging agents for various biological applications .
Propiedades
IUPAC Name |
3-fluoropyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO2/c7-4-2-1-3-8-5(4)6(9)10/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRERRSXDWUCFIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376450 | |
| Record name | 3-Fluoropyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoropyridine-2-carboxylic acid | |
CAS RN |
152126-31-3 | |
| Record name | 3-Fluoropyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Fluoropyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-methyl-3H-imidazo[4,5-f]quinoline](/img/structure/B114879.png)
![Benzamide,N-methyl-4-(2-methyl-1H-imidazo[4,5-c]pyridin-1-yl)-N-[3-methyl-1-[(2-pyridinylamino)carbonyl]butyl]-,(S)-](/img/structure/B114880.png)








![6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine-2-carbonitrile](/img/structure/B114909.png)